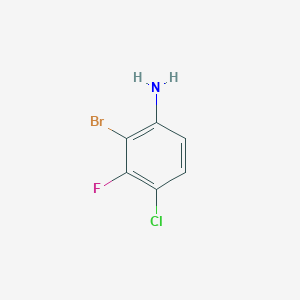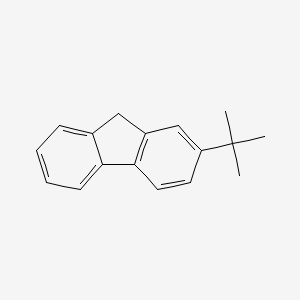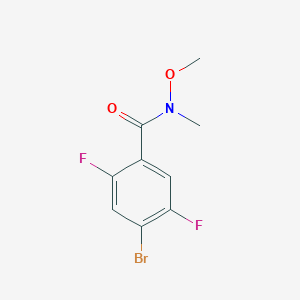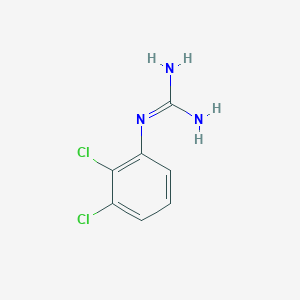
4-Iodo-6,7-dimethoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-6,7-dimethoxyquinoline (4-IDMQ) is a synthetic compound with a wide range of applications in the scientific and medical fields. It is an aromatic heterocyclic compound with a quinoline core and two methoxy substituents. 4-IDMQ has been studied for its potential to be used in drug discovery, cancer therapy, and as a tool for studying biochemical and physiological processes.
Aplicaciones Científicas De Investigación
4-Iodo-6,7-dimethoxyquinoline has a variety of applications in scientific research. It has been studied for its ability to interact with cellular proteins and modulate their activity. 4-Iodo-6,7-dimethoxyquinoline has also been used as a fluorescent probe for the detection and quantification of biomolecules such as DNA and proteins. Additionally, 4-Iodo-6,7-dimethoxyquinoline has been used to study the mechanism of action of drugs, as well as to develop new drugs for the treatment of cancer and other diseases.
Mecanismo De Acción
4-Iodo-6,7-dimethoxyquinoline works by binding to cellular proteins and modulating their activity. It has been found to interact with proteins such as kinases, phosphatases, and G-protein coupled receptors. 4-Iodo-6,7-dimethoxyquinoline has also been found to interact with DNA and modulate its activity.
Biochemical and Physiological Effects
4-Iodo-6,7-dimethoxyquinoline has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins, as well as to modulate the activity of certain pathways. Additionally, 4-Iodo-6,7-dimethoxyquinoline has been found to have anti-cancer properties, and has been studied for its potential to be used in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-Iodo-6,7-dimethoxyquinoline in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. Additionally, it is a stable compound and can be used in a variety of laboratory settings. However, there are also some limitations to its use in laboratory experiments. 4-Iodo-6,7-dimethoxyquinoline is an aromatic compound and has a strong odor, which can be unpleasant for some researchers. Additionally, it can be toxic if not handled properly, and should be used with caution.
Direcciones Futuras
The potential applications of 4-Iodo-6,7-dimethoxyquinoline are numerous and researchers are continuing to explore its potential. Potential future directions for 4-Iodo-6,7-dimethoxyquinoline include its use in drug discovery, cancer therapy, and as a tool for studying biochemical and physiological processes. Additionally, 4-Iodo-6,7-dimethoxyquinoline could be used to develop new drugs for the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, 4-Iodo-6,7-dimethoxyquinoline could be used to study the mechanism of action of existing drugs, as well as to develop new drugs for the treatment of infectious diseases. Finally, 4-Iodo-6,7-dimethoxyquinoline could be used to study the mechanism of action of certain hormones and other biomolecules, as well as to develop new drugs for the treatment of metabolic disorders.
Métodos De Síntesis
4-Iodo-6,7-dimethoxyquinoline is synthesized through a multistep reaction sequence. The first step involves the reaction of 4-iodoaniline with dimethoxybenzene in the presence of an acid catalyst. This reaction yields 4-iodo-6-methoxy-7-dimethoxyquinoline. This intermediate is then reacted with sodium nitrite in the presence of acetic acid to produce 4-iodo-6,7-dimethoxyquinoline.
Propiedades
IUPAC Name |
4-iodo-6,7-dimethoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10INO2/c1-14-10-5-7-8(12)3-4-13-9(7)6-11(10)15-2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFOIOVIJKXBFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-6,7-dimethoxyquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(1H-Pyrrol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B6308855.png)
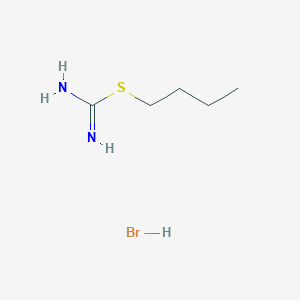
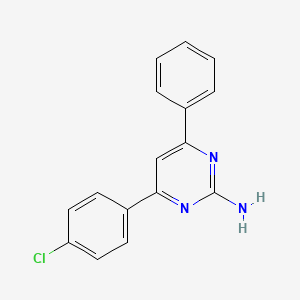
![3-[(Butylamino)methyl]phenol hydrochloride](/img/structure/B6308881.png)

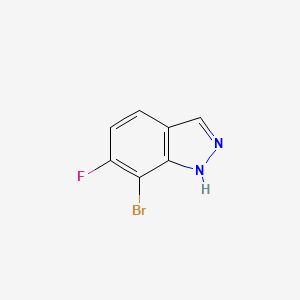
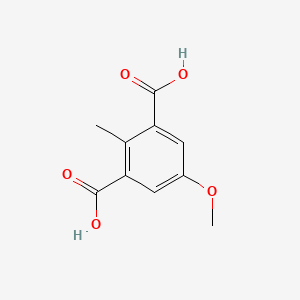
![tert-Butyl 5-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B6308913.png)

